Technical Profile: (-)-O-Desmethyl-N,N-bisdesmethyltramadol (Metabolite M4)
Technical Profile: (-)-O-Desmethyl-N,N-bisdesmethyltramadol (Metabolite M4)
Executive Summary
(-)-O-Desmethyl-N,N-bisdesmethyltramadol (often designated as M4 or N,N,O-tridesmethyltramadol in metabolic literature) represents the terminal Phase I metabolite of the opioid analgesic tramadol. Chemically, it is the fully demethylated core of the parent drug, lacking both N-methyl groups and the O-methyl group.
While the parent drug (Tramadol) and its primary metabolite (O-desmethyltramadol, M1) are pharmacologically active, M4 is widely characterized as pharmacologically negligible with low affinity for
Chemical Architecture & Stereochemistry
Identity and Nomenclature
-
IUPAC Name: 3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol
-
Common Aliases: N,N,O-Tridesmethyltramadol, Bisnortramadol (ambiguous), Metabolite M4.
-
Molecular Formula:
-
Molecular Weight: 221.30 g/mol
Stereochemical Configuration
Tramadol is administered as a racemate of (1R,2R) and (1S,2S) enantiomers.[1] The metabolite corresponds to the (1S,2S) progenitor.
-
Chirality: The cyclohexane ring possesses two chiral centers at C1 and C2.
-
Absolute Configuration (1S,2S):
-
C1 (1S): The hydroxyl group (-OH) and the 3-hydroxyphenyl group are geminal. In the lowest energy conformation, the bulky phenyl group adopts the equatorial position, while the hydroxyl group is axial .
-
C2 (2S): The aminomethyl group (
) is equatorial .
-
-
Relative Configuration: The 3-hydroxyphenyl group (C1) and the aminomethyl group (C2) are trans-diequatorial. This arrangement minimizes 1,3-diaxial interactions, stabilizing the chair conformation.
Structural Visualization
The following diagram illustrates the connectivity and stereochemical relationships.
Metabolic Pathway & Genesis
M4 is formed through a convergence of the two primary metabolic pathways of tramadol: O-demethylation (CYP2D6) and N-demethylation (CYP2B6/3A4). It represents a "metabolic sink" for the Phase I reactions before Phase II conjugation (glucuronidation/sulfation).
Pathway Logic
-
Route A: Tramadol
M1 (O-desmethyl) M5 (N,O-didesmethyl) M4 . -
Route B: Tramadol
M2 (N-desmethyl) M5 (N,O-didesmethyl) M4 .
The formation of the primary amine (M4) generally requires sequential N-demethylation steps.
[1][2][3]
Pharmacological Profile[3][4]
Receptor Binding Affinity
Unlike the potent M1 metabolite, the fully demethylated M4 exhibits negligible activity. The loss of the tertiary amine structure significantly reduces binding affinity for the
| Compound | Enantiomer | Target | Affinity ( | Activity Status |
| M1 (O-desmethyl) | (+)-(1R,2R) | 0.0034 | Potent Agonist | |
| Tramadol | (-)-(1S,2S) | NE Transporter | ~0.5 | Active Inhibitor |
| M4 (Target) | (-)-(1S,2S) | > 10 | Negligible | |
| M4 (Target) | (-)-(1S,2S) | NE Transporter | Low/Inactive | Negligible |
Note: Data derived from comparative binding studies of tramadol metabolites (Gillen et al., 2000).
Mechanistic Insight
The removal of the N-methyl groups transforms the tertiary amine (Tramadol/M1) into a primary amine (M4). This alteration drastically changes the basicity (pKa) and lipophilicity (LogP) of the molecule, impairing its ability to penetrate the blood-brain barrier (BBB) and fit into the hydrophobic pocket of the GPCR binding site.
Analytical Characterization & Protocol
For researchers isolating or quantifying this metabolite, the following physicochemical and mass spectrometric parameters are critical.
Physicochemical Properties
-
pKa: ~9.5 (Amine), ~10.0 (Phenol).
-
LogP: ~0.8 (Significantly more polar than Tramadol, LogP ~2.5).
-
Solubility: High aqueous solubility; requires polar retention mechanisms (e.g., HILIC or PFP columns) for LC separation.
Mass Spectrometry (LC-MS/MS)
Differentiation of M4 from other metabolites relies on its unique molecular weight and fragmentation pattern. Notably, M4 lacks the characteristic
Targeted MRM Parameters:
-
Ionization: ESI Positive Mode (
) -
Precursor Ion:
222.1 -
Primary Transition:
(Loss of , typical for cyclohexanols) -
Secondary Transition:
(Phenolic fragment)
Experimental Protocol: Extraction & Analysis
Objective: Isolation of M4 from plasma/urine matrix.
-
Sample Preparation (Solid Phase Extraction):
-
Condition MCX (Mixed-mode Cation Exchange) cartridge with MeOH and Water.
-
Load 500
L plasma (pH adjusted to 6.0). -
Wash with 0.1M HCl (remove neutrals/acids).
-
Wash with MeOH (remove hydrophobic neutrals).
-
Elute with 5%
in MeOH (releases basic amines M1, M2, M4). -
Evaporate and reconstitute in Mobile Phase.
-
-
LC Conditions:
-
Column: Pentafluorophenyl (PFP) or C18 polar-embedded (e.g., 100 x 2.1 mm, 1.7
m). -
Mobile Phase A: 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 5 min (M4 elutes early due to high polarity).
-
References
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Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116–121. Link
-
Subrahmanyam, V., Renwick, A. B., Walters, D. G., et al. (2001). Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes. Drug Metabolism and Disposition, 29(8), 1146-1155. Link
-
Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923. Link
- Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications. (Standard reference for metabolite structures and transitions).
-
Tao, Q., Stone, D. J., Borenstein, M. R., et al. (2002). LC-MS/MS determination of tramadol and its major metabolites in human plasma.[2][3][4][5] Journal of Chromatography B, 774(2), 221-231. Link
Sources
- 1. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric determination of tramadol and its main metabolite O-desmethyltramadol in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
